2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide

Physicochemical profiling Positional isomer differentiation LogP optimization

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide (CAS 930061-70-4) is a synthetic spirohydantoin derivative with molecular formula C18H23N3O3 and molecular weight 329.39 g/mol. It features a 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) core linked via an acetamide bridge to a 3-ethylphenyl group.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 930061-70-4
Cat. No. B2964053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide
CAS930061-70-4
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
InChIInChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24)
InChIKeyQGXJDDSFXMLMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide (CAS 930061-70-4): Spirohydantoin-Acetamide Screening Compound for Drug Discovery


2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide (CAS 930061-70-4) is a synthetic spirohydantoin derivative with molecular formula C18H23N3O3 and molecular weight 329.39 g/mol . It features a 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) core linked via an acetamide bridge to a 3-ethylphenyl group. The compound belongs to the broader class of N-phenylacetamide spirohydantoins, which have been investigated as scaffolds for aldose reductase (ALR2) inhibitors, anticancer agents, and enzyme modulators [1]. It is commercially available as a research-grade screening compound from multiple vendors at ≥98% purity .

Why 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide Cannot Be Replaced by Generic Spirohydantoin Analogs


Spirohydantoin-acetamide derivatives with different N-phenyl substitution patterns exhibit distinct physicochemical and pharmacological profiles that preclude casual interchange. The position of the ethyl substituent on the phenyl ring (ortho, meta, or para) alters lipophilicity (logP), polar surface area (PSA), and aqueous solubility (logSw) in a quantifiable manner, which directly impacts membrane permeability, protein binding, and assay compatibility . Furthermore, within this scaffold class, the nature of the phenyl ring substituent determines target selectivity—sulfamoyl-substituted analogs preferentially inhibit carbonic anhydrase isoforms at nanomolar potency, whereas alkyl-substituted variants are explored for aldose reductase inhibition and anticancer applications [1]. Substituting the 3-ethylphenyl moiety with a different regioisomer or functional group changes the compound's biological target profile, ADME properties, and screening readout, making direct substitution scientifically unsound without explicit comparative validation data.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide (CAS 930061-70-4)


Meta-Ethyl Substitution Confers Intermediate Lipophilicity Relative to Ortho and Para Positional Isomers

Among the three ethylphenyl regioisomers of the 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide scaffold, the 3-ethylphenyl (meta) substitution yields an intermediate logP value compared to the ortho and para analogs. The target compound (meta) has a calculated logP of 2.44 , while the 2-ethylphenyl (ortho) isomer has logP 2.66 and the 4-ethylphenyl (para) isomer has logP 3.09 from the same computational source . This represents a logP difference of −0.22 versus ortho and −0.65 versus para, indicating that the meta-ethyl substitution provides the lowest lipophilicity among the three positional isomers. The aqueous solubility (logSw) follows the same rank order, with the meta isomer expected to exhibit intermediate solubility .

Physicochemical profiling Positional isomer differentiation LogP optimization

Spirohydantoin-Acetamide Scaffold Class Demonstrates Selective ALR2 Inhibition with Hypoglycemic Activity In Vivo

The spirohydantoin-acetamide scaffold class—of which the target compound is a direct structural member—has been validated as a platform for selective aldose reductase (ALR2) inhibition. Salem et al. (2019) demonstrated that N-(2,4-dichlorophenyl)-2-(2',4'-dioxospiro[fluorene-9,5'-imidazolidine]-3'-yl)acetamide (compound 3e), which shares the identical spirohydantoin core and acetamide linker as the target compound, exhibited an IC50 of 0.37 μM against ALR2—superior to the reference inhibitor sorbinil (IC50 3.14 μM)—and achieved 96-fold selectivity for ALR2 over ALR1 [1]. The same study reported 84% reduction in blood glucose level in vivo, surpassing repaglinide (66%) [1]. The target compound differs from 3e in the phenyl ring substituent (3-ethyl vs. 2,4-dichloro) and the spirocyclic ring system (cyclohexane vs. fluorene), positioning it as a structurally distinct entry point for SAR exploration within the validated ALR2-inhibitory chemotype.

Aldose reductase inhibition ALR2 selectivity Diabetic complications

3-Ethylphenyl Substitution Diverges from 4-Sulfamoylphenyl Analog in Target Profile: Carbonic Anhydrase vs. ALR2

Replacement of the 3-ethylphenyl group with a 4-sulfamoylphenyl moiety fundamentally redirects the target engagement profile of the spirohydantoin-acetamide scaffold. The 4-sulfamoylphenyl analog (CHEMBL4541654 / BDBM50513292) is a potent carbonic anhydrase inhibitor with Ki values of 1.30 nM (CA VII), 3.10 nM (CA II), and 3.30 nM (CA IX) as determined by stopped-flow CO2 hydration assay [1]. In contrast, the 3-ethylphenyl substitution removes the zinc-binding sulfamoyl pharmacophore, eliminating carbonic anhydrase inhibition and orienting the scaffold toward alternative targets such as ALR2, as supported by the class-level evidence [2]. This divergence in target profile demonstrates that the 3-ethylphenyl substitution is not merely a potency modulator but a target-selectivity switch, making the compound suitable for screening cascades where carbonic anhydrase activity must be excluded.

Target selectivity Carbonic anhydrase inhibition Scaffold repurposing

Rotatable Bond Count and Conformational Flexibility Differentiate 3-Ethylphenyl from Constrained Spirohydantoin Analogs

The target compound possesses 4 rotatable bonds , providing a balance between conformational flexibility and rigidity imparted by the spirocyclic hydantoin core. This positions it between more constrained analogs (e.g., compounds with direct N-phenyl substitution lacking the acetamide linker, with fewer rotatable bonds) and highly flexible analogs (e.g., N-benzyl derivatives such as CAS 923193-68-4 with 5 rotatable bonds [1]). The 4 rotatable bonds in the target compound arise from the acetamide linker (2 bonds) plus the ethyl group and the acetamide-phenyl connection. This rotatable bond count places the compound within the drug-like range (≤10 rotatable bonds per Veber rules) while retaining sufficient conformational degrees of freedom to adapt to diverse protein binding pockets—a feature that distinguishes it from more rigid spirohydantoin analogs that may have limited binding-site compatibility.

Conformational analysis Ligand efficiency Rotatable bonds

Recommended Research Applications for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide (CAS 930061-70-4)


Aldose Reductase (ALR2) Inhibitor Screening and SAR Expansion

Deploy this compound as a screening entry point in ALR2 inhibitor discovery programs. The spirohydantoin-acetamide scaffold class has demonstrated IC50 values as low as 0.37 μM against ALR2 with up to 96-fold selectivity over ALR1, outperforming the reference inhibitor sorbinil (IC50 3.14 μM) [1]. The 3-ethylphenyl substitution provides a distinct SAR vector compared to the published 2,4-dichlorophenyl and fluorene-spiro analogs, enabling exploration of substituent effects on ALR2 potency and selectivity while maintaining the validated acetamide-linked spirohydantoin pharmacophore. The intermediate logP (2.44) supports biochemical assay compatibility.

Positional Isomer Profiling in Phenotypic and Target-Based Screens

Use this meta-ethylphenyl isomer as part of a regioisomer set (ortho, meta, para) to probe the impact of ethyl substitution position on biological activity. The quantified logP differences among isomers (meta: 2.44, ortho: 2.66, para: 3.09) enable correlation of lipophilicity with cellular permeability, off-target binding, and cytotoxicity readouts. The lower logP of the meta isomer may reduce non-specific membrane partitioning compared to the more lipophilic para isomer, making it the preferred isomer for assays sensitive to compound aggregation or promiscuous binding.

Target Selectivity Profiling Against Carbonic Anhydrase Isoforms

Include this compound as a negative control or selectivity counter-screen compound in carbonic anhydrase-focused projects. Unlike its 4-sulfamoylphenyl analog (CHEMBL4541654), which potently inhibits hCA II, VII, and IX at sub-nanomolar to low nanomolar Ki values [2], the 3-ethylphenyl substitution eliminates the zinc-binding sulfamoyl group, redirecting target engagement away from carbonic anhydrases. This makes the compound valuable for establishing the SAR boundary between carbonic anhydrase inhibition and alternative target profiles within the spirohydantoin-acetamide chemical series.

Anticancer Phenotypic Screening Leveraging Spirohydantoin Cytotoxicity

Evaluate this compound in anticancer phenotypic assays, supported by class-level evidence that spirohydantoin derivatives exhibit cytotoxicity against human cancer cell lines including HeLa (cervical adenocarcinoma), LS174T (colorectal adenocarcinoma), and A549 (lung epithelial carcinoma) [3]. The 3-ethylphenyl substitution represents an unexplored substituent within this chemotype, offering the potential to identify novel structure-activity relationships. The compound's physicochemical profile (MW 329.39, logP 2.44, TPSA 78.51) falls within drug-like property space, supporting its use in cell-based screening cascades.

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.